

Fraxinol Solubility: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Fraxinol*

Cat. No.: *B1674153*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Fraxinol**, a naturally occurring coumarin, in various solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective use of **Fraxinol** in experimental and formulation settings.

Core Properties of Fraxinol

- IUPAC Name: 6-hydroxy-5,7-dimethoxychromen-2-one
- Molecular Formula: $C_{11}H_{10}O_5$
- Molecular Weight: 222.19 g/mol
- CAS Number: 486-28-2
- Appearance: White to yellowish crystalline solid

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application in various experimental assays. The following table summarizes the known and estimated solubility of **Fraxinol** in common laboratory solvents.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	25	112.52	Ultrasonic treatment and warming to 60°C may be required to achieve this concentration. It is recommended to use fresh, non-hygroscopic DMSO.
Methanol	Soluble (estimated 5-15)	Estimated 22.5-67.5	Based on the solubility of structurally similar coumarins.
Ethanol	Soluble (estimated 5-30)	Estimated 22.5-135.0	Based on the solubility of structurally similar coumarins. [1]
Water	~1.59 (Predicted)	~7.16	This is a computationally predicted value. Fraxinol is generally considered slightly soluble in water.
Chloroform	Soluble	-	Qualitative data; quantitative value not determined.
Dichloromethane	Soluble	-	Qualitative data; quantitative value not determined.
Ethyl Acetate	Soluble	-	Qualitative data; quantitative value not determined.

Acetone	Soluble	-	Qualitative data; quantitative value not determined.
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Note on Estimations: Quantitative solubility data for **Fraxinol** in methanol and ethanol is not readily available in the literature. The provided ranges are estimations based on the reported solubility of structurally similar coumarins, such as 7-methoxycoumarin (approx. 5 mg/mL in ethanol) and 4-hydroxycoumarin (approx. 30 mg/mL in ethanol).^[1] These estimations should be used as a guide and empirical determination is recommended for precise applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

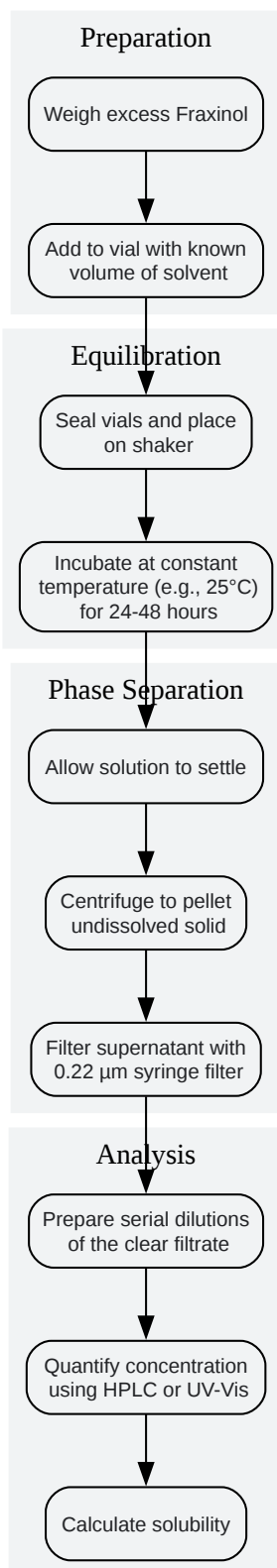
The following protocol describes a standardized method for determining the thermodynamic solubility of **Fraxinol**. This method is based on the well-established shake-flask technique.

1. Materials and Equipment:

- **Fraxinol** (crystalline powder, >98% purity)
- Selected solvents (e.g., DMSO, Methanol, Ethanol, Deionized Water) of analytical grade
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance (accurate to ± 0.01 mg)
- Centrifuge
- Syringe filters (0.22 μ m pore size, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Experimental Workflow:



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Caption: Workflow for determining **Fraxinol** solubility via the shake-flask method.

3. Detailed Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Fraxinol** powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Add a precise volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the presence of excess solid.
- Phase Separation:
 - Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
 - Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of **Fraxinol** of known concentrations in the same solvent.

- Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
- Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
- Measure the concentration of the diluted sample using the same analytical method.
- Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of **Fraxinol** in the tested solvent.

Signaling Pathway: Fraxinol in Melanogenesis

Fraxinol has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells. This process is mediated through the activation of the Protein Kinase A (PKA) signaling pathway, which leads to the upregulation of key transcription factors and enzymes involved in melanin synthesis.^{[2][3][4]}



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Caption: **Fraxinol**-induced melanogenesis signaling pathway.

The proposed mechanism involves the following steps:

- Activation of PKA: **Fraxinol** activates Protein Kinase A (PKA).
- Phosphorylation of CREB: Activated PKA then phosphorylates the cAMP response element-binding protein (CREB).
- Upregulation of MITF: Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated transcription factor (MITF) gene and increasing its expression.^{[2][3]}

- Expression of Melanogenic Enzymes: MITF, a master regulator of melanocyte function, then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).^{[2][3]}
- Melanin Synthesis: These enzymes catalyze the biochemical reactions that lead to the synthesis of melanin.

This guide provides foundational knowledge on the solubility and a key signaling pathway of **Fraxinol**. For specific applications, it is always recommended to perform independent verification of these properties under the conditions of your experimental setup.

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